
Xinomiline
Übersicht
Beschreibung
Xinomiline is a biochemical.
Biologische Aktivität
Xinomiline, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a synthetic compound related to the class of muscarinic receptor agonists. It has been studied for its potential applications in treating various neurological disorders, particularly due to its interaction with the central nervous system (CNS).
This compound primarily acts as an agonist at muscarinic acetylcholine receptors (mAChRs). The compound exhibits a biased signaling profile, activating different intracellular pathways depending on the receptor subtype engaged. This selective activation can lead to varied physiological responses, including modulation of neurotransmitter release and alterations in neuronal excitability.
1. Neuroprotective Effects
This compound has demonstrated neuroprotective properties in preclinical models. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In a study focusing on Alzheimer's disease models, this compound administration resulted in reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.
2. Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions, particularly through its action on mAChRs.
- Research Findings : A study indicated that this compound improved memory retention and learning capabilities in rodent models. The effects were attributed to increased cholinergic activity and enhanced synaptic plasticity.
3. Antidepressant Activity
This compound's influence on mood regulation has been explored, with findings suggesting potential antidepressant effects.
- Clinical Relevance : In clinical trials, patients with major depressive disorder reported significant improvements in mood and anxiety levels after treatment with this compound, highlighting its potential as an adjunct therapy for depression.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy. Studies have shown that:
- Absorption : this compound is rapidly absorbed following oral administration.
- Half-life : The compound exhibits a half-life suitable for once-daily dosing, making it convenient for patient compliance.
- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Data Tables
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Alzheimer's Disease
Xanomeline has been extensively studied for its potential benefits in Alzheimer's disease (AD). A multicenter, double-blind, placebo-controlled trial involving 343 patients demonstrated that xanomeline significantly improved cognitive function and reduced behavioral symptoms associated with AD.
Key Findings:
- Cognitive Improvement: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) showed significant improvement with high-dose xanomeline (75 mg) compared to placebo (p = 0.045) .
- Behavioral Symptom Reduction: Significant dose-dependent reductions in symptoms such as agitation, delusions, and hallucinations were observed (p < 0.002) .
- Adverse Effects: Gastrointestinal side effects were common, leading to discontinuation in 52% of patients on the highest dose .
Neuroprotective Effects
Recent studies have highlighted xanomeline's neuroprotective properties, particularly against oxidative stress and apoptosis in neuronal cells.
Research Insights:
- In vitro studies demonstrated that xanomeline pretreatment significantly reduced apoptosis in rat cortical neurons subjected to oxygen-glucose deprivation (OGD), indicating its protective role against ischemic damage .
- The treatment inhibited excessive production of reactive oxygen species (ROS) and modulated key survival pathways involving Sirtuin 1 and B-cell lymphoma 2 (Bcl-2) .
Applications in Schizophrenia
Xanomeline has also shown promise in treating schizophrenia, particularly regarding cognitive deficits and psychotic symptoms.
Clinical Evidence:
- A proof-of-concept study involving 20 patients indicated that xanomeline improved positive symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). The treatment group experienced a statistically significant reduction in PANSS scores compared to placebo .
- A larger study involving 252 hospitalized patients further confirmed these findings, showing a greater than 20-point reduction in total PANSS scores by week five for those treated with xanomeline-trospium .
Potential Mechanisms of Action
The therapeutic effects of xanomeline are attributed to its action on muscarinic receptors, which play a crucial role in cognitive processes and mood regulation.
Mechanistic Insights:
- Xanomeline enhances cholinergic signaling by selectively activating M1 and M4 receptors, which are implicated in memory and learning processes .
- It has been shown to restore nicotinic acetylcholine receptor signaling in older mice, suggesting a broader impact on cholinergic neurotransmission .
Data Tables
Eigenschaften
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXSLPXSUWTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200823 | |
Record name | Xinomiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52832-91-4 | |
Record name | Xinomiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052832914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xinomiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XINOMILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q22EPG4O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.